molecular formula C10H15Cl2FN2 B2374924 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride CAS No. 1260645-80-4

3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride

Cat. No.: B2374924
CAS No.: 1260645-80-4
M. Wt: 253.14
InChI Key: ZNBYPLGGAITAKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride typically involves the reaction of 3-fluoropyridine with piperidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For example, the hydrogenation of pyridine derivatives can be achieved using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of advanced catalytic systems and continuous flow reactors may enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like organolithium compounds or Grignard reagents are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-fluoropyridine can yield 3-halo-2-pyridones .

Scientific Research Applications

3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride is unique due to the presence of both the fluorine atom and the piperidine ring, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-fluoro-4-piperidin-3-ylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8;;/h3,5,7-8,12H,1-2,4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBYPLGGAITAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C=NC=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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